
N-(3-bromophenyl)-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-(2-thienyl)acetamide, also known as BTA-1, is a chemical compound that has been studied extensively for its potential therapeutic applications. BTA-1 is a member of the family of N-aryl-2-(2-thienyl)acetamide compounds, which have been found to have a variety of biological activities. BTA-1 has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of N-(3-bromophenyl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to act on several different pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. This compound has also been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, which is involved in inflammation and pain. Additionally, this compound has been found to modulate the activity of ion channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory molecules, such as prostaglandins and cytokines. This compound has also been found to reduce the production of nitric oxide, which can contribute to inflammation and pain. Additionally, this compound has been found to modulate the activity of ion channels, which can reduce the transmission of pain signals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromophenyl)-2-(2-thienyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be synthesized easily and in large quantities. This compound has also been found to have low toxicity, making it a safe compound for use in animal studies. However, there are also limitations to the use of this compound in lab experiments. This compound has a short half-life in the body, which can make it difficult to study its effects over long periods of time. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-(3-bromophenyl)-2-(2-thienyl)acetamide. One area of research is the development of new drugs based on the structure of this compound. Researchers are exploring the potential of modifying the structure of this compound to create compounds with improved therapeutic properties. Another area of research is the study of the effects of this compound on different types of pain, such as chronic pain and cancer pain. Additionally, researchers are exploring the potential of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
N-(3-bromophenyl)-2-(2-thienyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-bromophenylamine with 2-thiopheneacetic acid, or the reaction of 3-bromophenylamine with 2-thiophenecarboxylic acid followed by decarboxylation. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-2-(2-thienyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and other inflammatory diseases. This compound has also been shown to have analgesic effects, reducing pain in animal models of neuropathic pain and other types of pain. Additionally, this compound has been found to have neuroprotective effects, protecting against damage to the nervous system caused by injury or disease.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c13-9-3-1-4-10(7-9)14-12(15)8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAFSYQELHCYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

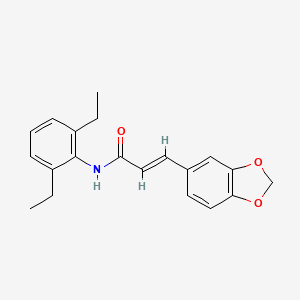

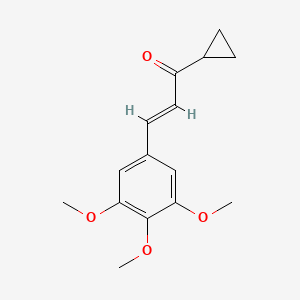
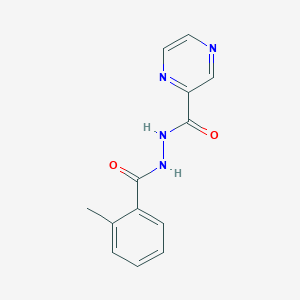

![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)


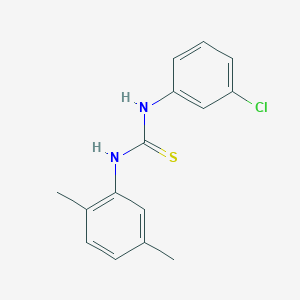

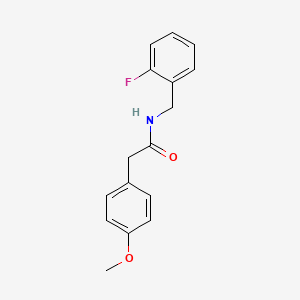
![N'-[(3-cyclohexylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5737977.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5737983.png)
